3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a bromine atom at the 3rd position and a methanesulfonyl group at the 6th position of the pyrazolo[1,5-a]pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Bromination: The bromination of the pyrazolo[1,5-a]pyrimidine core is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or acetonitrile.
Methanesulfonylation: The final step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the brominated pyrazolo[1,5-a]pyrimidine with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form C-C bonds.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Cross-Coupling Products: Arylated or heteroarylated pyrazolo[1,5-a]pyrimidines.
Oxidation/Reduction Products: Modified pyrazolo[1,5-a]pyrimidines with altered functional groups.
Scientific Research Applications
3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as monoamine oxidase B, which is a target in neurodegenerative disorders.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in the study of enzyme inhibition and as a potential anticancer agent due to its ability to interact with various biological targets.
Chemical Synthesis: The compound is employed in the synthesis of more complex molecules through cross-coupling reactions and other transformations.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine: Similar structure but with a methoxy group instead of a methanesulfonyl group.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and amino groups, differing significantly in functional groups.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one: Another nitro-substituted derivative with different functional groups.
Properties
Molecular Formula |
C7H6BrN3O2S |
---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
3-bromo-6-methylsulfonylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3O2S/c1-14(12,13)5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3 |
InChI Key |
ZYQRWPIDXVUGEA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN2C(=C(C=N2)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.